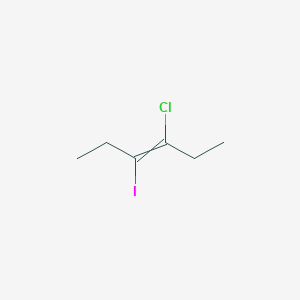
3-Chloro-4-iodohex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-iodohex-3-ene is an organic compound with the molecular formula C6H10ClI It is a halogenated alkene, characterized by the presence of both chlorine and iodine atoms attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodohex-3-ene typically involves the halogenation of hex-3-ene. One common method is the addition of chlorine and iodine across the double bond of hex-3-ene. This can be achieved through the following steps:
Chlorination: Hex-3-ene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to form 3-chlorohex-3-ene.
Iodination: The 3-chlorohex-3-ene is then treated with iodine (I2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodohex-3-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hex-3-yne.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkynes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Scientific Research Applications
3-Chloro-4-iodohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodohex-3-ene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
3-Chloro-4-bromohex-3-ene: Similar structure but with bromine instead of iodine.
3-Chloro-4-fluorohex-3-ene: Similar structure but with fluorine instead of iodine.
3-Bromo-4-iodohex-3-ene: Similar structure but with bromine instead of chlorine.
Uniqueness: 3-Chloro-4-iodohex-3-ene is unique due to the combination of chlorine and iodine atoms, which impart distinct reactivity patterns compared to other halogenated alkenes. The presence of iodine, in particular, makes it more reactive in nucleophilic substitution reactions due to the lower bond enthalpy of the C-I bond compared to C-Cl or C-Br bonds.
Properties
CAS No. |
63318-17-2 |
|---|---|
Molecular Formula |
C6H10ClI |
Molecular Weight |
244.50 g/mol |
IUPAC Name |
3-chloro-4-iodohex-3-ene |
InChI |
InChI=1S/C6H10ClI/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 |
InChI Key |
QYMQVSHLKIKQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















